tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)carbamate
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Overview
Description
“tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)carbamate” is a chemical compound with the CAS Number: 1353966-62-7 . It has a molecular weight of 336.43 . The IUPAC name for this compound is tert-butyl [1- (6-ethoxy-4-pyrimidinyl)-4-piperidinyl]methylcarbamate . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H28N4O3/c1-5-23-15-10-14 (19-12-20-15)21-8-6-13 (7-9-21)11-18-16 (22)24-17 (2,3)4/h10,12-13H,5-9,11H2,1-4H3, (H,18,22) . This code provides a specific description of the structure of the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a dry environment at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Intermediate Applications
Synthesis of Biologically Active Compounds
Tert-butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)carbamate is an important intermediate in the synthesis of various biologically active compounds. For example, it has been used in the synthesis of crizotinib, an anticancer drug, and vandetanib, a medication used in the treatment of certain types of thyroid cancer. The compound is synthesized through multi-step processes, involving reactions like acylation, sulfonation, and substitution, with the structures confirmed by MS and 1HNMR spectrum (Kong et al., 2016), (Wang et al., 2015).
Photoredox-Catalyzed Applications
The compound has been used in photoredox-catalyzed amination processes. This includes the assembly of 3-aminochromones under mild conditions, further expanding its applications in photocatalyzed protocols (Wang et al., 2022).
Anticancer Drug Intermediates
It serves as an intermediate for small molecule anticancer drugs. The synthesis methods for such intermediates have been optimized for high yield and efficiency, highlighting its significance in developing and optimizing anti-tumor inhibitors (Zhang et al., 2018).
Crystallographic and Structural Applications
X-ray Studies
The compound and its derivatives have been studied using X-ray crystallography to understand their molecular structure and packing. Such studies are essential for designing and synthesizing new drugs and materials with desired properties (Didierjean et al., 2004), (Kant et al., 2015).
Single Crystal Diffraction Studies
The title compound and its derivatives have been characterized by single crystal XRD data, contributing to the understanding of the molecular architecture and interactions within the crystal structure (Sanjeevarayappa et al., 2015).
Biological Evaluation
- In Vitro Antibacterial and Anthelmintic Activity: The compound has been screened for its in vitro antibacterial and anthelmintic activity. Such evaluations are crucial for discovering new drugs and treatment options (Sanjeevarayappa et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302-H315-H319 , which indicate that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation. The precautionary statements include P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330 , which provide guidance on how to handle and dispose of the compound safely.
Properties
IUPAC Name |
tert-butyl N-[1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3/c1-5-22-14-9-13(17-11-18-14)20-8-6-7-12(10-20)19-15(21)23-16(2,3)4/h9,11-12H,5-8,10H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTZZCKMERAOJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)N2CCCC(C2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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